Enhanced Gastric Solubility: A Key Differentiator for Etilevodopa Over Standard Levodopa
Etilevodopa exhibits significantly greater solubility in the stomach compared to levodopa, a key differentiator for its prodrug design [1]. This is explicitly stated in primary literature as a property that facilitates faster gastric emptying and subsequent absorption. No quantitative solubility values (e.g., mg/mL in simulated gastric fluid) are provided in the core comparative studies, but the relative difference is a foundational premise of the prodrug. This class-level inference is based on the consistent qualitative description across multiple authoritative sources.
| Evidence Dimension | Gastric Solubility |
|---|---|
| Target Compound Data | Greater solubility (qualitative) |
| Comparator Or Baseline | Levodopa: Poorly soluble |
| Quantified Difference | Not quantified in primary comparative studies |
| Conditions | Inferred from physicochemical properties and prodrug design |
Why This Matters
Enhanced solubility is the mechanistic basis for the observed pharmacokinetic advantages, making etilevodopa essential for research on absorption-limited motor fluctuations.
- [1] Djaldetti R, et al. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study. Clin Neuropharmacol. 2003 Nov-Dec;26(6):322-6. View Source
